![molecular formula C16H13ClFNS2 B3035417 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-89-0](/img/structure/B3035417.png)
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Overview
Description
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7-C4FBS) is a small molecule that has recently been studied for its potential applications in scientific research due to its unique properties. It is a heterocyclic compound with a thiazole ring and a chloro-fluoro-sulfanyl group, which makes it highly versatile and useful for a variety of research applications.
Scientific Research Applications
Syntheses and Antimicrobial Activities
Syntheses of Benzothiazepines with Antimicrobial Properties :
- Research has demonstrated the synthesis of various 1,5-benzothiazepine compounds, which may possess interesting biological activities. Specifically, some compounds have shown good antifungal activity against Candida albicans (Pant, Godwal, & Sanju, 2021).
Synthesis of Benzothiazepines with Potential Antibacterial Properties :
- Another study focused on the synthesis of 1,5-benzothiazepine derivatives, highlighting their various biological activities such as anticonvulsant, antibacterial, and anticancer effects (Bairwa, Jain, & Sharma, 2011).
Development of Benzothiazepines as Antimicrobial Agents :
- Further research has synthesized two novel series of 1,5-benzothiazepines with potential as antimicrobial agents. These compounds were tested against both Gram-positive and Gram-negative bacteria, showing varied activities (Pant, Jadon, & Bharti, 2018).
Chemical Transformations and Synthesis Techniques
Chemical Transformations of Benzothiazepines :
- A study has explored the chemical transformations of 2,3-dihydro-1,5-benzothiazepine derivatives, providing insights into their structural modifications and potential applications (Levai, 1992).
Synthesis and Spectral Studies of Benzothiazepines :
- Detailed synthesis and spectral studies of 1,5-benzothiazepines have been conducted, offering a deeper understanding of their chemical structure and potential applications in various fields (Levai, 2002).
properties
IUPAC Name |
7-chloro-4-[(3-fluorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNS2/c17-12-4-5-15-14(9-12)19-16(6-7-20-15)21-10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIIAZAZSRMUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146656 | |
Record name | 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
320423-89-0 | |
Record name | 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320423-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.